(3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a unique combination of a tetrahydroquinoline, azetidine, and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, which is then subjected to acylation to introduce the carbonyl group. The azetidine ring is formed through cyclization reactions, and finally, the thiophene moiety is attached via a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and precise control of reaction parameters like temperature and pH.
Chemical Reactions Analysis
Types of Reactions
(3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in various applications.
Mechanism of Action
The mechanism by which (3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone include other tetrahydroquinoline derivatives, azetidine-containing compounds, and thiophene-based molecules. Examples include:
- 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- Azetidine-1-carboxylates
- Thiophene-2-carboxamides
Uniqueness
What sets this compound apart is its combination of these three distinct moieties in a single molecule
Properties
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-12-4-5-13-9-15(20)6-7-16(13)22(12)18(23)14-10-21(11-14)19(24)17-3-2-8-25-17/h2-3,6-9,12,14H,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDSAVRWQIDIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3CN(C3)C(=O)C4=CC=CS4)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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